

Spectroscopic Profile of *trans*-4-Aminocyclohexanemethanol Hydrochloride: A Technical Guide

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Compound of Interest

	<i>trans</i> -4-
Compound Name:	<i>Aminocyclohexanemethanol</i>
	<i>hydrochloride</i>

Cat. No.: B073332

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ***trans*-4-Aminocyclohexanemethanol hydrochloride** (CAS No: 1504-49-0). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics based on its chemical structure. Detailed, generalized experimental protocols for each spectroscopic technique are also provided.

Core Data Summary

The following tables summarize the predicted and expected spectroscopic data for ***trans*-4-Aminocyclohexanemethanol hydrochloride**.

Table 1: Predicted ^1H NMR Data (Solvent: D_2O , Frequency: 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.45	d	2H	-CH ₂ OH
~3.05	tt	1H	H-4 (CH-NH ₃ ⁺)
~2.05	m	2H	H-2e, H-6e
~1.85	m	1H	H-1 (CH-CH ₂ OH)
~1.40	m	2H	H-3e, H-5e
~1.25	m	2H	H-2a, H-6a
~1.15	m	2H	H-3a, H-5a

Note: Predicted shifts are estimates. Actual experimental values may vary. Multiplicities are denoted as d (doublet), tt (triplet of triplets), and m (multiplet).

Table 2: Predicted ¹³C NMR Data (Solvent: D₂O, Frequency: 100 MHz)

Chemical Shift (ppm)	Assignment
~67.0	-CH ₂ OH
~51.5	C-4 (-CH-NH ₃ ⁺)
~42.0	C-1 (-CH-CH ₂ OH)
~30.0	C-2, C-6
~28.5	C-3, C-5

Note: Predicted shifts are estimates. Actual experimental values may vary.

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Description
3200-3500 (broad)	O-H stretch	Alcohol hydroxyl group
2800-3000 (broad)	N-H stretch	Ammonium (R-NH ₃ ⁺) group
2850-2960 (strong)	C-H stretch	Cyclohexane ring and methylene group
~1600 (medium)	N-H bend	Ammonium scissoring vibration
1000-1250 (medium)	C-N stretch	Aliphatic amine
1000-1260 (medium-strong)	C-O stretch	Primary alcohol

Table 4: Expected Mass Spectrometry (MS) Data

m/z Ratio	Ion	Description
130.13	[M-Cl-H] ⁺	Molecular ion of the free base
112.12	[M-Cl-H ₂ O] ⁺	Loss of water from the free base molecular ion
99.10	[M-Cl-CH ₂ OH] ⁺	Loss of the hydroxymethyl group from the free base
82.08	[C ₆ H ₁₀] ⁺	Cyclohexene fragment from further fragmentation

Note: Fragmentation patterns are predicted based on common pathways for similar structures. The molecular ion of the intact hydrochloride salt (165.66 g/mol) may not be observed depending on the ionization technique.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a solid organic compound like **trans-4-Aminocyclohexanemethanol hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide (D_2O) for 1H and ^{13}C NMR, as the compound is a hydrochloride salt).
 - Transfer the solution to a standard 5 mm NMR tube.
 - Ensure the solution is clear and free of any particulate matter.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Lock onto the deuterium signal of the solvent.
- Data Acquisition:
 - 1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ^{13}C . A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, although none are present in this molecule.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., DSS).

- Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Instrument Setup:
 - Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
- Data Acquisition:
 - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a standard spectral range (e.g., 4000-400 cm^{-1}).
- Data Processing:
 - The instrument software will automatically perform the background subtraction.
 - Identify and label the significant absorption peaks in the spectrum.

Mass Spectrometry (MS)

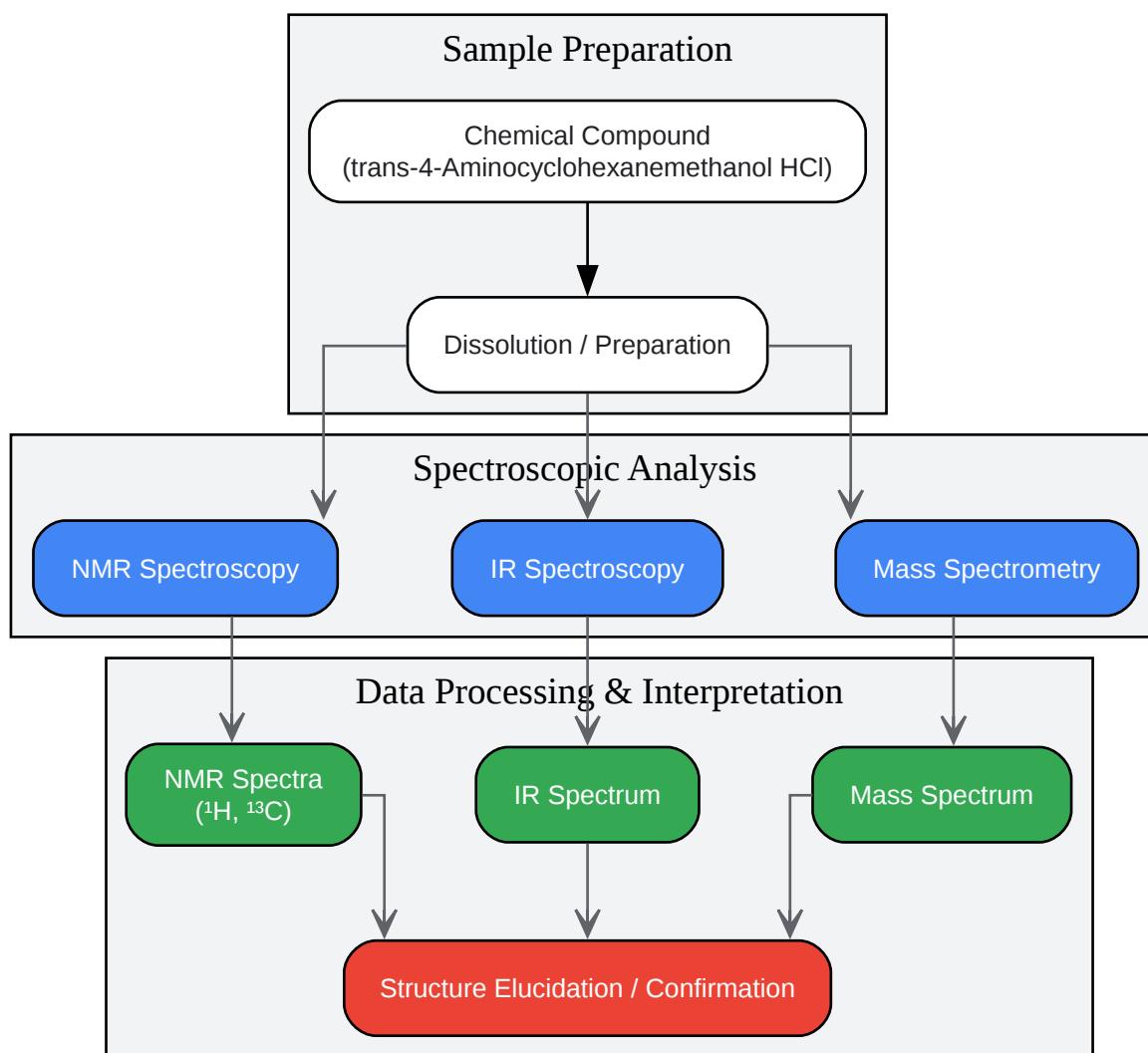
- Sample Preparation:
 - Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or water.
- Instrument Setup (Electrospray Ionization - ESI):

- Set the mass spectrometer to positive ion detection mode.
- Optimize the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable spray and optimal ionization.
- Calibrate the mass analyzer using a known calibration standard.

- Data Acquisition:
 - Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
 - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).
 - To obtain fragmentation data, a tandem mass spectrometry (MS/MS) experiment can be performed by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID).
- Data Processing:
 - Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.
 - Correlate the observed m/z values with the expected chemical structure.

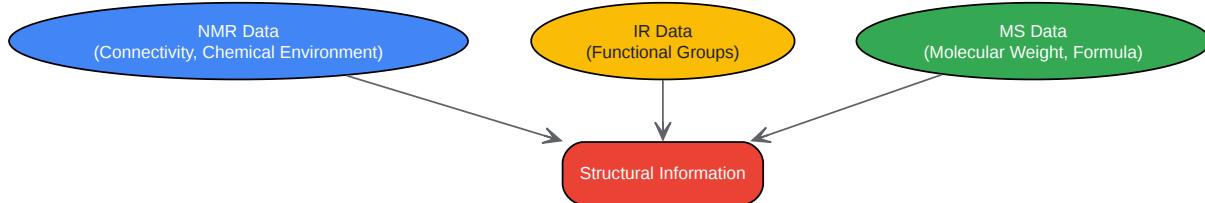
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.



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Caption: Integration of data from different spectroscopic techniques.

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